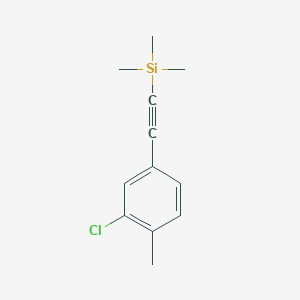
1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C12H14N4O. It features a pyrazole ring substituted with an ethyl group at the 1-position, a phenyl group at the 3-position, and a carbohydrazide group at the 5-position.
Preparation Methods
The synthesis of 1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of ethyl hydrazinecarboxylate with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane .
Scientific Research Applications
1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: This compound has a methyl group instead of a phenyl group at the 3-position, which may result in different chemical and biological properties.
1-Phenyl-3-methyl-1H-pyrazole-5-carbohydrazide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11(12(17)14-13)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17) |
InChI Key |
POZAJLHVGRMNRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


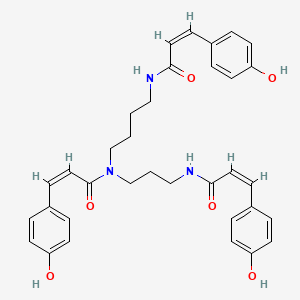
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
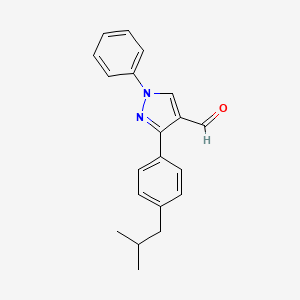
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
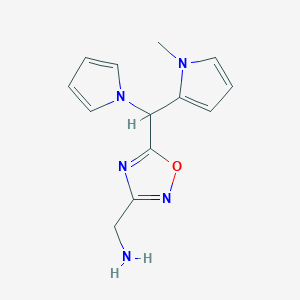
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
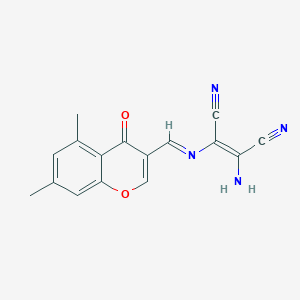
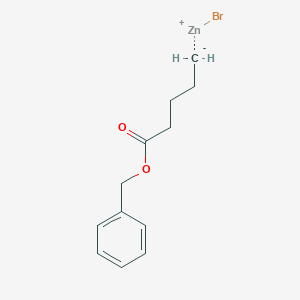
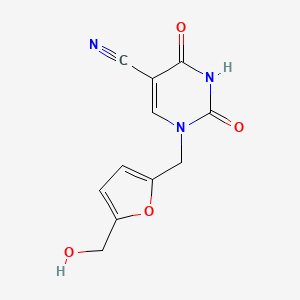
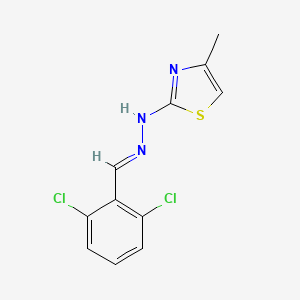
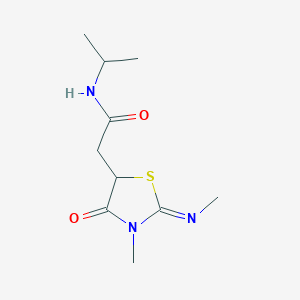

![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
